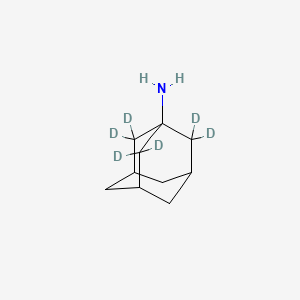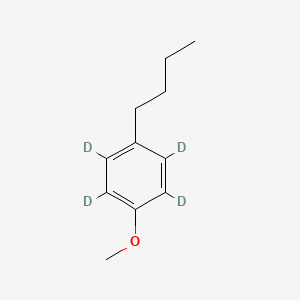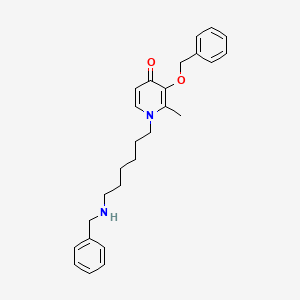
Amantadine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amantadine-d6 is a deuterated form of amantadine, an antiviral and antiparkinsonian drug. The deuterium atoms replace the hydrogen atoms in the amantadine molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amantadine-d6 involves the deuteration of amantadine. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated product is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Amantadine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted amantadine derivatives.
Applications De Recherche Scientifique
Amantadine-d6 is widely used in scientific research due to its stable isotope properties. Some applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolism and distribution of amantadine in biological systems.
Drug Development: Helps in studying the pharmacodynamics and pharmacokinetics of new drug candidates.
Biological Research: Used in studies involving viral infections, particularly influenza A, and neurological disorders like Parkinson’s disease.
Industrial Applications: Employed in the development of new antiviral and antiparkinsonian drugs
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Rimantadine: Another antiviral drug with a similar structure but different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, shares structural similarities but has different therapeutic applications.
(+)-MK-801: A potent NMDA receptor antagonist used in research.
Uniqueness
Amantadine-d6 is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Its dual action as an antiviral and antiparkinsonian agent makes it versatile in both clinical and research settings .
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
157.29 g/mol |
Nom IUPAC |
2,2,8,8,9,9-hexadeuterioadamantan-1-amine |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i4D2,5D2,6D2 |
Clé InChI |
DKNWSYNQZKUICI-KETLRHEYSA-N |
SMILES isomérique |
[2H]C1(C2CC3CC(C2)C(C1(C3([2H])[2H])N)([2H])[2H])[2H] |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)


![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)



![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)

![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
